3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
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Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : Compounds with similar structural motifs, particularly those involving pyrazole and pyrimidine rings, have been synthesized for various applications. For instance, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been prepared via [3+2] cycloaddition, showcasing the versatility of pyrazole-pyrimidine compounds in synthesizing new chemical entities with potential biological activities (Rahmouni et al., 2014).
Antimicrobial and Insecticidal Potential : Pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, indicating the importance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antibacterial Activity : Two novel pyrazolo[1,5-a]pyrimidine compounds were synthesized and showed antibacterial activity, further highlighting the relevance of pyrazole and pyrimidine derivatives in medicinal chemistry (He et al., 2020).
Anticancer and Anti-inflammatory Agents : Pyrazolopyrimidines derivatives have been synthesized as anticancer and anti-5-lipoxygenase agents, suggesting the potential therapeutic applications of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-15(13(2)21-20-12)5-6-17(23)22-9-3-4-14(10-22)24-16-7-8-18-11-19-16/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIULIDRUAZIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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